

Application Notes and Protocols for Assessing Ceftobiprole Penetration in Bone Tissue

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Compound of Interest

Compound Name: *Ceftobiprole medocaril*

Cat. No.: *B3132767*

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of established techniques to assess the penetration and concentration of ceftobiprole in bone tissue. The following protocols and data are critical for understanding the pharmacokinetic/pharmacodynamic (PK/PD) profile of this novel cephalosporin in the context of treating bone and joint infections, such as osteomyelitis.

Introduction

Ceftobiprole, the active form of the prodrug **ceftobiprole medocaril**, is a broad-spectrum cephalosporin with potent activity against a wide range of Gram-positive and Gram-negative bacteria, including methicillin-resistant *Staphylococcus aureus* (MRSA).[1][2][3] Effective treatment of bone infections necessitates that antimicrobial agents penetrate the bone matrix and reach concentrations sufficient to eradicate the causative pathogens, often found within biofilms.[4][5][6] Therefore, accurate assessment of ceftobiprole's bone penetration is crucial for optimizing dosing regimens and ensuring clinical efficacy.

This document outlines two primary experimental methodologies for quantifying ceftobiprole in bone: in vivo analysis using bone homogenates from animal models and in vitro dynamic models that simulate human bone concentrations.

Quantitative Data Summary

The following tables summarize key quantitative data on ceftobiprole concentrations in plasma and bone tissue from preclinical and clinical studies.

Table 1: Ceftobiprole Concentrations in Rabbit Tibia (Uninfected)

Dosage (subcutaneous, q6h)	Tibial Matrix Concentration (µg/g)	Tibial Marrow Concentration (µg/g)
20 mg/kg	3.2 ± 1.3	11.2 ± 6.5
80 mg/kg	13.4 ± 7.3	66.3 ± 43.2

Data obtained one hour after the sixteenth dose.[\[1\]](#)

Table 2: Ceftobiprole Concentrations in Rabbit Tibia (MRSA-Infected vs. Uninfected)

Tissue	Infected Left Tibia (µg/g)	Uninfected Right Tibia (µg/g)
Matrix	0.9 ± 1.1	0.3 ± 0.5
Marrow	12.8 ± 17.7	2.4 ± 4.2

Data from rabbits with induced tibial osteomyelitis.[\[1\]](#)

Table 3: Ceftobiprole Penetration in Human Bone Tissue

Tissue Type	Tissue-to-Plasma Concentration Ratio
Cortical Bone	0.22
Spongy Bone	0.06

Data from adult patients who received a single 500 mg intravenous infusion of ceftobiprole before hip prosthesis surgery.[\[7\]](#)

Experimental Protocols

Protocol 1: Quantification of Ceftobiprole in Bone Tissue from an Animal Model of Osteomyelitis

This protocol describes the methodology for determining ceftobiprole concentrations in the bone matrix and marrow of rabbits with induced osteomyelitis, based on the study by Yin et al.

[\[1\]](#)

Objective: To quantify ceftobiprole concentrations in infected and uninfected bone tissue.

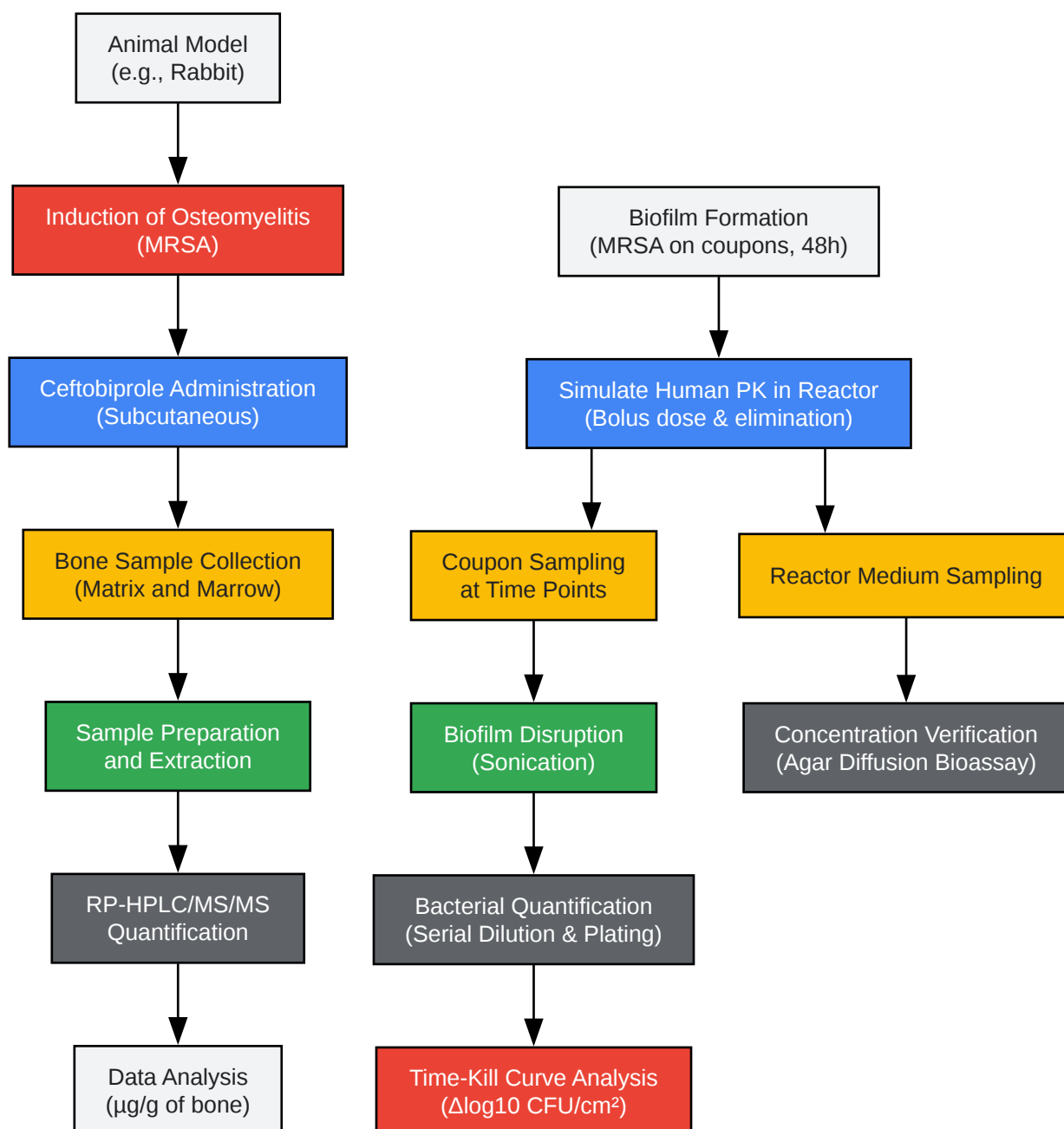
Materials:

- New Zealand White rabbits
- Methicillin-resistant *Staphylococcus aureus* (MRSA) strain (e.g., strain 168-1)
- **Ceftobiprole medocaril** for subcutaneous administration
- Anesthesia agents (e.g., ketamine, xylazine)
- Surgical instruments for bone extraction
- Liquid nitrogen
- Mortar and pestle
- Centrifuge
- Ammonium formate buffer
- Perchloric acid (HClO₄)
- Internal standards (tetradeuterated ceftobiprole and **ceftobiprole medocaril**)
- Reverse-phase high-performance liquid chromatography with tandem mass spectrometry (RP-HPLC/MS/MS) system

Procedure:

- Induction of Osteomyelitis:
 - Anesthetize the rabbits according to approved animal care and use protocols.
 - Surgically expose the tibia and drill a small hole into the medullary cavity.
 - Inject a suspension of MRSA directly into the medullary cavity to induce osteomyelitis.
 - Allow the infection to establish over a period of two weeks.
- Ceftobiprole Administration:
 - Administer **ceftobiprole medocartil** subcutaneously at the desired dosage (e.g., 40 mg/kg) every 6 hours for a specified duration (e.g., 4 weeks).[\[1\]](#)
- Sample Collection:
 - At the end of the treatment period, euthanize the animals.
 - Aseptically dissect the tibiae (both infected and uninfected contralateral bone).
 - Separate the bone marrow from the bone matrix.
 - Immediately freeze the samples in liquid nitrogen and store at -80°C until analysis.
- Sample Preparation and Extraction:
 - Pulverize the frozen bone matrix samples using a mortar and pestle under liquid nitrogen.
 - Extract ceftobiprole from the bone matrix and marrow samples.
 - Dilute 100 µl aliquots of the matrix and marrow extracts with ammonium formate buffer containing the internal standards and 0.5 M HClO₄.[\[1\]](#)
 - Centrifuge the samples to pellet any solids.
- Quantification by RP-HPLC/MS/MS:

- Analyze 100 μ l of the supernatant from each sample using a validated RP-HPLC/MS/MS method.[1]
- Develop a calibration curve using known concentrations of ceftobiprole to quantify the drug concentration in the bone samples.
- Express the results as μ g of ceftobiprole per gram of bone tissue.



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